7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with a molecular formula of C26H29N5O2 This compound is characterized by its unique structure, which includes a purine core substituted with benzyl and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Introduction of Benzyl Groups: Benzyl groups are introduced through alkylation reactions using benzyl halides in the presence of a base.
Attachment of Piperidinyl Group: The piperidinyl group is attached via nucleophilic substitution reactions, where the piperidine ring is introduced to the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the purine core or the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor modulator or enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidinyl group, known for its use as a monoamine releasing agent.
1-Benzyl-4-piperidone: Another related compound with a piperidinyl structure, used in various chemical syntheses.
Uniqueness
7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is unique due to its specific combination of a purine core with benzyl and piperidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-29-25-24(26(33)30(2)27(29)34)32(18-22-11-7-4-8-12-22)23(28-25)19-31-15-13-21(14-16-31)17-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMWDCUPZHIGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.